Dehydroascorbic acid
Overview
Description
Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells and generates the oxidative potential found there . Protein disulfide isomerases are known to reduce DHA back to ascorbic acid, oxidizing their disulfide bonds in the process .
Synthesis Analysis
DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . A method using ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS MS) methodology was developed for the determination of ascorbic acid (AA) and DHA contents in liquid and solid vegetable samples .
Molecular Structure Analysis
The molecular formula of DHA is C6H6O6 . The average mass is 174.108 Da and the monoisotopic mass is 174.016434 Da .
Chemical Reactions Analysis
DHA is a potent glycation agent that is produced by the oxidation of ascorbic acid (vitamin C) . In vitro studies revealed that DHA is significantly more reactive than glucose and fructose in the glycation of lens proteins . DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid .
Physical And Chemical Properties Analysis
DHA is a white solid . Its melting point ranges from 225–230 °C (437–446 °F) .
Scientific Research Applications
Spontaneous Conversion to Ascorbic Acid
Dehydroascorbic acid, an oxidation product of ascorbic acid, spontaneously decomposes at neutral and higher pH levels to form ascorbic acid and L-erythroascorbic acid without the addition of an exogenous reductant. This process is influenced by the presence of metal ions and buffers, highlighting its relevance in studying ascorbic acid metabolism and providing insights into the chemical dynamics of vitamin C in biological systems (Jung & Wells, 1998).
Role in Human Diet and Antioxidant Recycling
Dehydroascorbic acid (DHA) plays a significant role in human physiology beyond its relationship with ascorbic acid. Absorbed from the small intestine and reduced to ascorbic acid, DHA participates in the recycling of ascorbic acid, serving as an antioxidant and enzyme cofactor. This recycling mechanism is crucial in many cell types and is affected by both physiological and pathological factors, underscoring the importance of DHA in maintaining cellular homeostasis (Wilson, 2002).
Measurement in Biological Samples
The accurate measurement of ascorbic acid and dehydroascorbic acid remains challenging due to their labile nature. Techniques involving indirect measurement, where dehydroascorbic acid concentration is determined by subtraction after reduction, require careful sample handling and quantitative reduction. This methodology underscores the importance of precise analytical techniques for studying oxidative stress and vitamin C metabolism in biological samples (Lykkesfeldt, 2002).
Potential Antiviral Effects
Dehydroascorbic acid has demonstrated inhibitory effects on the multiplication of viruses across different families, including herpes simplex virus type 1, influenza virus type A, and poliovirus type 1. This activity, distinct from its cytotoxicity at higher concentrations, suggests that dehydroascorbic acid could interfere with virus multiplication post-infection, indicating its potential as an antiviral agent (Uozaki et al., 2010).
Unique Chemical Properties and Functions
Dehydroascorbic acid possesses unique properties and functions that differentiate it from ascorbic acid, playing roles beyond the ascorbic acid/dehydroascorbic acid cycle. Its chemical activity and contribution to cellular homeostasis highlight the need for further research to fully understand its role in biological systems (Deutsch, 2000).
Future Directions
There is no approved indication for DHA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . In addition, unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain . This is important because one study has found that after an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .
properties
IUPAC Name |
(5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-JLAZNSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912316 | |
Record name | Dehydroascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dehydroascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 60°C | |
Record name | Dehydroascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. | |
Record name | Dehydroascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dehydroascorbic acid | |
CAS RN |
490-83-5 | |
Record name | Dehydroascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dehydroascorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dehydroascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-threo-hexo-2,3-diulosono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEHYDROASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Z3ZTP9UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dehydroascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 225°C (437°F) | |
Record name | Dehydroascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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